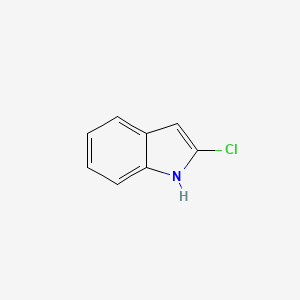

2-chloro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZHNVUMFPGVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendant Role of 2-Chloroindoles in Medicinal Chemistry: A Technical Guide to Biological Activity and Drug Design

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. Among its halogenated derivatives, the 2-chloroindole moiety has emerged as a particularly compelling pharmacophore, demonstrating a broad spectrum of biological activities that position it as a privileged scaffold in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and medicinal chemistry of 2-chloroindole derivatives, with a focus on their burgeoning potential as anticancer agents. We will delve into the causal relationships behind synthetic strategies, dissect the mechanisms of action, and provide actionable experimental protocols for researchers in the field.

The Strategic Importance of the 2-Chloro Substituent

The introduction of a chlorine atom at the C2 position of the indole ring is not a trivial modification. This seemingly simple halogenation imparts a unique combination of electronic and steric properties that profoundly influence the molecule's reactivity and biological interactions. The electron-withdrawing nature of the chlorine atom can modulate the electron density of the indole ring system, affecting its pKa and hydrogen bonding capabilities. Furthermore, the chlorine atom can serve as a crucial "handle" for further synthetic transformations, allowing for the introduction of diverse functionalities through cross-coupling reactions. From a biological perspective, the chloro group can enhance binding affinity to target proteins through halogen bonding and improve pharmacokinetic properties such as membrane permeability and metabolic stability.

Synthetic Strategies for Accessing the 2-Chloroindole Core

The regioselective synthesis of 2-chloroindoles is a critical first step in the exploration of their medicinal potential. Several synthetic methodologies have been developed to achieve this transformation, each with its own advantages and mechanistic underpinnings.

One of the most direct and widely employed methods involves the electrophilic chlorination of an indole precursor using N-chlorosuccinimide (NCS). The choice of reaction conditions, including solvent and temperature, is crucial for achieving high regioselectivity for the C2 position over the more electronically rich C3 position.

A generalized workflow for the synthesis of a 2-chloroindole derivative is depicted below:

Caption: General workflow for the synthesis of 2-chloroindoles.

More recently, transition metal-catalyzed approaches, such as copper-catalyzed C-H chlorination, have emerged as powerful tools for the regioselective synthesis of 2-chloroindoles. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional electrophilic chlorination.

Experimental Protocol: Synthesis of a Representative 2-Chloroindole Derivative

This protocol describes a general procedure for the synthesis of a 2-chloro-3-substituted indole derivative.

Materials:

-

3-Substituted indole (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

Dissolve the 3-substituted indole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add NCS portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired 2-chloroindole derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

A Spectrum of Biological Activities: Focus on Anticancer Properties

2-Chloroindole derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. However, it is their potent anticancer activity that has garnered the most significant attention from the medicinal chemistry community. These compounds have been shown to inhibit the proliferation of a wide array of cancer cell lines, often with impressive potency.

Key Anticancer Mechanisms of Action

The anticancer effects of 2-chloroindole derivatives are often multi-faceted, involving the modulation of several key cellular processes that are dysregulated in cancer.

1. Induction of Apoptosis: A primary mechanism by which many 2-chloroindoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.[1]

2. Cell Cycle Arrest: 2-Chloroindole derivatives have been observed to cause cell cycle arrest at various checkpoints, most notably at the G2/M phase.[1] By disrupting the normal progression of the cell cycle, these compounds prevent cancer cells from dividing and proliferating.

3. Inhibition of Tubulin Polymerization: The cytoskeleton, and in particular microtubules, plays a critical role in cell division, motility, and intracellular transport. Several indole derivatives have been identified as potent inhibitors of tubulin polymerization.[2] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately apoptosis. The 2-chloro substitution can enhance the binding affinity of these molecules to the colchicine binding site on β-tubulin.

4. Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The indole scaffold is a well-established template for the design of kinase inhibitors.[3] 2-Chloroindole derivatives have been developed as potent inhibitors of various kinases involved in cancer progression, such as receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).[4][5]

The interconnectedness of these mechanisms is illustrated in the following diagram:

Caption: Key anticancer mechanisms of 2-chloroindole derivatives.

Structure-Activity Relationship (SAR) Studies: A Guide to Optimization

The biological activity of 2-chloroindole derivatives can be finely tuned by modifying the substituents on the indole ring. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.

-

Substitution at the N1 position: The nature of the substituent on the indole nitrogen can significantly impact activity. Bulky or electron-withdrawing groups at this position can influence the overall conformation of the molecule and its ability to interact with the target protein.

-

Substitution at the C3 position: This position is often a key site for derivatization. The introduction of various aryl, heteroaryl, or aliphatic groups at C3 can lead to significant changes in anticancer potency. For instance, the presence of a 3-aroyl group has been shown to be beneficial for tubulin polymerization inhibitory activity.

-

Substitution on the Benzene Ring: The electronic and steric properties of substituents on the benzene portion of the indole ring can modulate the compound's lipophilicity and its ability to form key interactions within the binding pocket of a target protein. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance anticancer activity in some cases.[6]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-chloroindole derivatives against various cancer cell lines, as represented by their IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | 2-chloro, 3-(4-nitrophenyl)propenylidene-5-thiazolidinone | Leukemia (MOLT-4) | < 0.01 | [6] |

| Compound B | 2-chloro, 3-(4-nitrophenyl)propenylidene-5-thiazolidinone | Colon Cancer (SW-620) | < 0.01 | [6] |

| Compound C | 2-chloro, 3-(4-nitrophenyl)propenylidene-5-thiazolidinone | CNS Cancer (SF-539) | < 0.02 | [6] |

| Compound D | 2-chloro, 3-(4-nitrophenyl)propenylidene-5-thiazolidinone | Melanoma (SK-MEL-5) | < 0.02 | [6] |

Note: The specific structures of the compounds are detailed in the cited references.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

2-Chloroindole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the 2-chloroindole derivative in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 2-chloroindole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, particularly in the realm of oncology, underscore the importance of continued research in this area. Future efforts should focus on the synthesis of novel, structurally diverse libraries of 2-chloroindole derivatives and their evaluation against a broad panel of biological targets. A deeper understanding of their mechanisms of action, aided by advanced techniques such as proteomics and transcriptomics, will be crucial for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of the 2-chloroindole moiety into more complex molecular architectures holds significant promise for the discovery of innovative medicines to address unmet medical needs.

References

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ([Link])

-

Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. ([Link])

-

New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. ([Link])

-

Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. ([Link])

-

Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. ([Link])

-

Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. ([Link])

-

Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. ([Link])

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ([Link])

-

Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. ([Link])

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. ([Link])

-

IC 50 VALUES FOR SYNTHESIZED COMPOUNDS. ([Link])

-

Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. ([Link])

-

Molecular Hybrids Targeting Tubulin Polymerization. ([Link])

-

Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. ([Link])

-

Development of tubulin polymerization inhibitors as anticancer agents. ([Link])

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ([Link])

-

THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. ([Link])

-

Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. ([Link])

-

Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. ([Link])

-

Chlorination of 2-substituted 1-hydroxyindoles. ([Link])

-

Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. ([Link])

-

Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. ([Link])

-

Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. ([Link])

-

Comparisons of IC50 values of synthesized complexes 1 and 2 with previously reported complexes. ([Link])

-

(2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. ([Link])

-

Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-1H-indole (CAS: 7135-31-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This comprehensive technical guide provides a detailed overview of the physicochemical properties, synthesis, reactivity, and handling of 2-chloro-1H-indole (CAS: 7135-31-1). As a key heterocyclic building block, 2-chloro-1H-indole serves as a versatile precursor in the synthesis of a wide range of biologically active molecules and functional materials. This document consolidates essential data and procedural insights to empower researchers in leveraging this compound for their scientific endeavors.

Introduction: The Significance of 2-Chloro-1H-indole

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. Halogenated indoles, in particular, are of significant interest as they serve as versatile intermediates for further functionalization through various cross-coupling and substitution reactions.[1] 2-Chloro-1H-indole, with its strategically placed chlorine atom, offers a reactive handle for the introduction of diverse substituents at the 2-position of the indole ring, a site often crucial for biological activity. Its utility in the synthesis of novel therapeutics and functional organic materials underscores the importance of a thorough understanding of its chemical and physical characteristics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-chloro-1H-indole is fundamental for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and handling requirements.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 7135-31-1 | [2][3] |

| Molecular Formula | C₈H₆ClN | [3] |

| Molecular Weight | 151.59 g/mol | [3] |

| IUPAC Name | 2-chloro-1H-indole | [3] |

| Melting Point | 72-76 °C | [2] |

| Boiling Point (Predicted) | 293.0 ± 13.0 °C | [2] |

| Appearance | Yellow to Orange Solid | [2] |

| XLogP3 | 3.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Topological Polar Surface Area | 15.8 Ų | [3] |

Solubility Profile: While comprehensive quantitative solubility data is not extensively published, indole itself exhibits solubility in many organic solvents.[4] Based on the properties of similar heterocyclic compounds, 2-chloro-1H-indole is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like ethanol and methanol.[5][6] Experimental determination of solubility in specific solvent systems is recommended for process development.

Spectral Data for Structural Elucidation

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-chloro-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Characteristic absorption peaks for 2-chloro-1H-indole are expected for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching.[8][9]

-

N-H Stretch: A characteristic peak is expected in the region of 3400-3300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks will likely appear above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands can be expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-chloro-1H-indole, the molecular ion peak (M⁺) would be observed at m/z 151. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 153 with about one-third the intensity of the molecular ion peak is expected.[10] Common fragmentation pathways for indoles involve the loss of small molecules like HCN.[11]

Synthesis of 2-Chloro-1H-indole

A reliable and efficient synthesis is paramount for the accessibility of 2-chloro-1H-indole for research and development. A common and effective method involves the chlorination of oxindole.

Experimental Protocol: Synthesis from Oxindole[4]

This procedure details the conversion of 1,3-dihydro-2H-indol-2-one (oxindole) to 2-chloro-1H-indole. The reaction proceeds via the formation of a Vilsmeier-like intermediate.

Diagram of the Synthesis Workflow:

Caption: Synthetic workflow for 2-chloro-1H-indole from oxindole.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, suspend oxindole (1 equivalent) and N,N-diethylaniline (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagent: Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) to the stirred suspension at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 3 hours. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Workup and Isolation: Separate the organic layer and wash it sequentially with water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization or column chromatography to afford 2-chloro-1H-indole as a yellow to orange solid.

Causality of Experimental Choices:

-

N,N-Diethylaniline: This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Phosphorus Oxychloride (POCl₃): This is the chlorinating agent that converts the enolizable ketone of oxindole into the chloro-substituted indole.

-

Anhydrous Toluene: The use of an anhydrous solvent is crucial to prevent the premature hydrolysis of phosphorus oxychloride.

-

Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reactivity and Chemical Transformations

The chemical reactivity of 2-chloro-1H-indole is dominated by the presence of the chlorine atom at the 2-position, which makes it an excellent substrate for various transformations.

Cross-Coupling Reactions

The C-Cl bond at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[12][13] These reactions allow for the introduction of a wide range of carbon-based substituents, including aryl, heteroaryl, and alkynyl groups, providing access to a diverse library of 2-substituted indoles.

Diagram of Cross-Coupling Reactivity:

Caption: Cross-coupling reactions of 2-chloro-1H-indole.

Nucleophilic Substitution

While generally less reactive towards nucleophilic aromatic substitution than their electron-deficient pyridine or pyrimidine counterparts, haloindoles can undergo nucleophilic substitution under certain conditions, particularly with strong nucleophiles or through metal-catalyzed processes.[14][15]

Electrophilic Substitution

The indole nucleus is electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position.[16] The presence of the chloro group at C2 may influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and Vilsmeier-Haack formylation.[17]

Safety, Handling, and Storage

Proper handling and storage of 2-chloro-1H-indole are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[18]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[20] Some sources recommend storage in a freezer at -20°C.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. All waste must be collected in a sealable, compatible container and treated as hazardous waste.[18]

Applications in Research and Drug Development

2-Chloro-1H-indole is a valuable starting material for the synthesis of a variety of compounds with potential biological activity. The indole core is a key feature in many approved drugs, and the ability to functionalize the 2-position through the chloro intermediate allows for the exploration of new chemical space in drug discovery programs.[21] Its derivatives have been investigated for a range of therapeutic applications.

Conclusion

2-Chloro-1H-indole is a pivotal intermediate in organic synthesis, offering a gateway to a vast array of 2-substituted indole derivatives. This guide has provided a comprehensive overview of its physicochemical properties, a detailed and validated synthetic protocol, an exploration of its reactivity, and essential safety and handling information. Armed with this knowledge, researchers can confidently and effectively utilize 2-chloro-1H-indole in their pursuit of novel molecules with significant scientific and therapeutic potential.

References

-

2-chloro-1H-indole | C8H6ClN | CID 640840 - PubChem. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. [Link]

-

Chlorination of 2-substituted 1-hydroxyindoles - ResearchGate. [Link]

-

Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole | The Journal of Organic Chemistry. [Link]

-

Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles1 - Sci-Hub. [Link]

-

Material Safety Data Sheet - Indole, 99+% - Cole-Parmer. [Link]

-

Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF - ResearchGate. [Link]

-

From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry. [Link]

-

REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2 - LOCKSS. [Link]

-

Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. [Link]

-

1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles - Arkivoc. [Link]

-

Interpretation of mass spectra. [Link]

-

Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar. [Link]

-

Advances in Cross-Coupling Reactions - PMC. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

-

Electrophilic substitution at the indole - Química Organica.org. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS - LOCKSS. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

21 Chemical Reactions of Indole - YouTube. [Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. [Link]

-

Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. [Link]

-

mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m ... - Doc Brown's Chemistry. [Link]

-

Synthesis and Chemistry of Indole. [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds - Drexel University. [Link]

-

(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Mass spectral studies of nitroindole compounds | TSI Journals. [Link]

-

Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed. [Link]

-

1H NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002714) - NP-MRD. [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

-

Solubility of drugs in ethanol and dmso - ResearchGate. [Link]

-

Infrared Spectroscopy - CDN. [Link]

Sources

- 1. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-chloro-1H-indole | C8H6ClN | CID 640840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tsijournals.com [tsijournals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Sci-Hub. Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles1,# / HETEROCYCLES, 2009 [sci-hub.box]

- 15. semanticscholar.org [semanticscholar.org]

- 16. bhu.ac.in [bhu.ac.in]

- 17. Electrophilic substitution at the indole [quimicaorganica.org]

- 18. drexel.edu [drexel.edu]

- 19. aksci.com [aksci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. pubs.acs.org [pubs.acs.org]

The Ascendance of 2-Chloro-1H-indole: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole nucleus, a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to form key interactions with biological targets have cemented its importance in drug design. Among the vast array of substituted indoles, the 2-chloro-1H-indole framework has emerged as a particularly versatile and valuable starting point for the development of novel therapeutics. The presence of the chloro substituent at the 2-position not only influences the electronic landscape of the indole ring but also provides a reactive handle for a diverse range of chemical transformations, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the role of the 2-chloro-1H-indole scaffold in contemporary drug discovery, delving into its synthesis, chemical reactivity, and applications in the development of anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analyses are presented to equip researchers with the knowledge to effectively leverage this powerful scaffold in their own drug discovery endeavors.

The 2-Chloro-1H-indole Scaffold: A Gateway to Chemical Diversity and Biological Activity

The 2-chloro-1H-indole scaffold is a bicyclic aromatic heterocycle characterized by a benzene ring fused to a pyrrole ring, with a chlorine atom at the 2-position of the indole core. This seemingly simple substitution has profound implications for the molecule's chemical and biological properties.

Chemical Significance:

The chlorine atom at the C2 position of the indole ring serves as a versatile functional group for further molecular elaboration. Its electron-withdrawing nature and its capacity to act as a leaving group in nucleophilic substitution reactions or as a handle for transition metal-catalyzed cross-coupling reactions make it an invaluable tool for medicinal chemists.[2] This reactivity allows for the introduction of a wide array of substituents at a key position for modulating biological activity.

Biological Relevance:

Derivatives of 2-chloro-1H-indole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of the chloro group can enhance binding affinity to specific biological targets, improve pharmacokinetic properties, and contribute to the overall efficacy of the drug candidate.

Synthesis of the 2-Chloro-1H-indole Core and Its Derivatives

The construction of the 2-chloro-1H-indole scaffold and its subsequent derivatization are critical steps in the drug discovery process. Several synthetic strategies have been developed to access this important building block.

Synthesis of the 2-Chloro-1H-indole Scaffold

A common and effective method for the synthesis of 2-chloro-1H-indole involves the chlorination of 1H-indol-2(3H)-one (oxindole) followed by reduction.

Experimental Protocol: Synthesis of 2-Chloro-1H-indole from 1H-indol-2(3H)-one

Step 1: Chlorination of 1H-indol-2(3H)-one

-

To a stirred solution of 1H-indol-2(3H)-one (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1H-indole-3-carbaldehyde.

Step 2: Reduction of the 3-formyl group (if present) or direct use

The resulting 2-chloro-1H-indole-3-carbaldehyde can be used directly for further reactions or the formyl group can be removed if the parent 2-chloro-1H-indole is desired.

Note: This is a general procedure and may require optimization based on the specific scale and desired purity.

Diversification of the 2-Chloro-1H-indole Scaffold

The true power of the 2-chloro-1H-indole scaffold lies in its ability to be readily functionalized. The chlorine atom at the 2-position is a key site for a variety of chemical transformations.

2.2.1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C2 position, enhanced by the adjacent nitrogen atom, makes it susceptible to nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups.

2.2.2. Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloroindole core is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form 2-aryl or 2-vinyl indoles.[3]

-

Buchwald-Hartwig Amination: Coupling with amines to introduce a wide variety of nitrogen-containing substituents.[2]

-

Heck Reaction: Reaction with alkenes to form 2-alkenyl indoles.[4]

These reactions provide a modular and efficient approach to building libraries of 2-substituted indole derivatives for biological screening.

Caption: A generalized workflow for the discovery of bioactive compounds based on the 2-chloro-1H-indole scaffold.

Therapeutic Applications of 2-Chloro-1H-indole Derivatives

The versatility of the 2-chloro-1H-indole scaffold has been exploited in the development of a wide range of therapeutic agents.

Anticancer Agents

The indole nucleus is a prominent feature in many approved anticancer drugs.[5] Derivatives of 2-chloro-1H-indole have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

3.1.1. Kinase Inhibitors

Many 2-chloro-1H-indole derivatives have been designed as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6]

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-chloro-1H-indole-based kinase inhibitor.

Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibition:

| Position of Substitution | Favorable Substituents | Impact on Activity |

| C2-Position | Aryl, Heteroaryl groups | Enhances binding to the ATP-binding pocket. |

| N1-Position | Small alkyl groups | Can improve solubility and cell permeability. |

| C5-Position | Halogens (e.g., Cl, F) | Often increases potency. |

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Prepare a reaction mixture containing the purified kinase (e.g., VEGFR-2), a suitable substrate (e.g., a peptide substrate), and ATP.

-

Add varying concentrations of the 2-chloro-1H-indole test compound.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Indole derivatives have been investigated for their anti-inflammatory properties, and the 2-chloro-1H-indole scaffold has provided a foundation for potent inhibitors of key inflammatory mediators.

Mechanism of Action:

Many 2-chloro-1H-indole derivatives exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and by inhibiting the activity of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[8][9]

Caption: Inhibition of the NF-κB signaling pathway by a 2-chloro-1H-indole derivative.

Experimental Protocol: LPS-Induced Cytokine Release Assay in Macrophages

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the 2-chloro-1H-indole test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[10]

-

Incubate for 24 hours.

-

Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Determine the concentration-dependent inhibition of cytokine release by the test compound.

Antimicrobial Agents

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Indole derivatives have long been known for their antimicrobial properties, and the 2-chloro-1H-indole scaffold has been explored for the development of new antibacterial and antifungal compounds.[1][11][12][13]

Mechanism of Action:

The precise mechanisms of action of 2-chloro-1H-indole-based antimicrobials are still under investigation but are thought to involve multiple targets. These may include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[1] For some derivatives, the presence of a chloro group at specific positions has been shown to be crucial for their antibacterial activity.[1]

Quantitative Data: Antimicrobial Activity of Chloroindole Derivatives

| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 4-chloroindole | Vibrio parahaemolyticus | 50 | [1] |

| 7-chloroindole | Vibrio parahaemolyticus | 200 | [1] |

| Indole-thiadiazole with m-chlorophenyl | Staphylococcus aureus | 6.25 | [11] |

| Indole-triazole with m-chlorophenyl | Staphylococcus aureus | 6.25 | [11] |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus ATCC 25923 | 7.8 | [12] |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | MRSA | 3.9 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a series of two-fold dilutions of the 2-chloro-1H-indole test compound in a suitable growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Include positive (no drug) and negative (no microorganism) controls.

-

Incubate the plate under appropriate conditions (temperature, time).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 2-chloro-1H-indole scaffold has proven to be a highly valuable and versatile platform in the realm of drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. The ability to readily modify the scaffold at the 2-position through a variety of chemical transformations allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships in a systematic manner.

Future research in this area will likely focus on several key aspects:

-

Exploration of Novel Targets: While significant progress has been made in targeting kinases and inflammatory pathways, the application of 2-chloro-1H-indole derivatives to other disease-relevant targets remains a promising area of investigation.

-

Development of More Efficient Synthetic Methodologies: The development of more sustainable and atom-economical methods for the synthesis and functionalization of the 2-chloro-1H-indole core will be crucial for its widespread application.

-

Advanced Structure-Based Drug Design: The use of computational modeling and structural biology will enable a more rational design of 2-chloro-1H-indole derivatives with improved potency and selectivity.

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be essential for their translation into clinical candidates.

References

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

Kucukguzel, I., Mazi, A., Collins, J. N., & Kucukguzel, S. G. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 394-405. [Link]

-

She, T., Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, Y. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7108. [Link]

-

Lee, J. H., Kim, Y. G., Yong, D., & Lee, J. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 708891. [Link]

-

Tribak, Z., Skalli, M. K., Haoudi, A., Kandri Rodi, Y., Senhaji, O., & Essassi, E. M. (2018). Cyclocondensation, Characterization and Antibacterial Activities of Novel 5-Chloro-1HIndole-2,3-Dione Derivatives. Journal of Applied Microbiology and Biochemistry, 2(2), 7. [Link]

-

Kanwal, A., Afzal, S., & Ahmad, V. U. (2016). A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. Journal of the Chemical Society of Pakistan, 38(4), 774-780. [Link]

-

Wikipedia. (2023, November 29). Suzuki reaction. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Indole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Rubtsov, A. E., Butin, A. V., & Abaev, V. T. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. Chemistry of Heterocyclic Compounds, 50(9), 1318-1326. [Link]

-

BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

-

National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic cryptolepine inhibits DNA binding of NF-kappaB. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). LPS-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PubMed Central. Retrieved from [Link]

-

Wikipedia. (2023, November 29). VEGFR-2 inhibitor. In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines. JOCPR. Retrieved from [Link]

Sources

- 1. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 3. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic cryptolepine inhibits DNA binding of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. KEGG PATHWAY Database [genome.jp]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Thermodynamic Stability & Synthetic Viability: 2-Chloroindole vs. 3-Chloroindole

The following technical guide details the thermodynamic and kinetic profiles of 2-chloroindole and 3-chloroindole.

Executive Summary

In the context of indole chemistry, the terms "kinetic" and "thermodynamic" stability are frequently conflated with synthetic accessibility. For chloroindoles, the reality is counter-intuitive:

-

Kinetic Product: 3-Chloroindole is the kinetic product of direct electrophilic chlorination due to the high electron density at C3.

-

Thermodynamic Reality: Both isomers are thermodynamically unstable relative to their hydrolysis products (oxindoles). However, between the two isomers, 3-chloroindole is relatively more stable than 2-chloroindole in the unsubstituted state.

-

The Thermodynamic Sink: The true thermodynamic minimum in aqueous or nucleophilic environments is not a chloroindole isomer, but the oxindole (indolin-2-one).

This guide explores the electronic basis for this instability, the decomposition pathways, and the rigorous protocols required to handle these transient species.

Part 1: Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of indole is governed by the highest occupied molecular orbital (HOMO), which has the largest coefficient at the C3 position. This makes C3 highly nucleophilic (enamine-like character).

-

C3-Chlorination (Kinetic): Electrophiles (Cl⁺ sources) attack C3 rapidly to form a cation (indoleninium ion) stabilized by the adjacent nitrogen lone pair.

-

C2-Chlorination: Attack at C2 disrupts the aromaticity of the benzene ring in the transition state more significantly than attack at C3, leading to a higher activation energy.

The Stability Paradox

While alkyl groups migrate from C3 to C2 under thermodynamic control (acid catalysis), halogens do not follow this trend due to the lability of the C-X bond.

-

3-Chloroindole: Can be isolated as a solid but decomposes within days at room temperature.

-

2-Chloroindole: Significantly less stable than the 3-isomer. It is rarely isolated in pure form without N-protection, as it rapidly tautomerizes or hydrolyzes.

Table 1: Comparative Physicochemical Properties

| Feature | 2-Chloroindole | 3-Chloroindole |

| Synthetic Access | Indirect (e.g., from oxindole + POCl₃) | Direct (Indole + NCS/Cl₂ source) |

| Kinetic Stability | Low (Rapid decomposition) | Moderate (Can be stored briefly at -20°C) |

| Thermodynamic Fate | Hydrolysis to Oxindole (Indolin-2-one) | Hydrolysis to Oxindole (via rearrangement) |

| Major Decomposition | Auto-oxidation / Polymerization | Hydrolysis / Dimerization |

| Handling Requirement | Inert atm, < 0°C, use immediately | Inert atm, -20°C, exclude light |

Part 2: Mechanisms of Instability

The instability of chloroindoles is driven by their propensity to tautomerize into indolenines (3H-indole or 2H-indole forms), which are highly susceptible to nucleophilic attack (hydrolysis).

3-Chloroindole Decomposition

The decomposition of 3-chloroindole is acid-catalyzed and water-mediated. The chlorine atom at C3 acts as a leaving group upon nucleophilic attack by water at C2, followed by rearrangement.

Pathway:

-

Protonation at C3 forms the 3-chloro-3H-indolium cation.

-

Water attacks C2.

-

Elimination of HCl drives the equilibrium toward oxindole.

Visualization: Decomposition Pathway

The following diagram illustrates the critical instability pathway of 3-chloroindole converting to oxindole.

Figure 1: The irreversible hydrolysis pathway of 3-chloroindole to oxindole, the thermodynamic sink.

Part 3: Experimental Protocols

Synthesis of 3-Chloroindole (Kinetic Control)

Principle: Use a mild chlorinating agent (NCS) to avoid over-chlorination and acid-catalyzed decomposition.

Protocol:

-

Reagents: Indole (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq).

-

Solvent: Anhydrous CH₂Cl₂ or DMF (avoid protic solvents).

-

Procedure:

-

Dissolve indole in CH₂Cl₂ under N₂ atmosphere.

-

Cool to 0°C.

-

Add NCS portion-wise over 15 minutes.

-

Stir at 0°C for 2 hours. Monitor by TLC (silica; rapid elution to avoid decomp).

-

-

Workup (CRITICAL):

-

Do not use acid wash.

-

Wash with cold dilute NaHCO₃ to remove succinimide.

-

Dry over MgSO₄, filter, and concentrate in vacuo at < 25°C .

-

-

Storage: Store as a solid at -80°C under Argon. Use within 48 hours.

Accessing 2-Chloroindole

Principle: Direct chlorination fails. Must use the Vilsmeier-Haack approach on oxindole, converting the amide carbonyl to a vinyl chloride.

Protocol:

-

Reagents: Oxindole (1.0 eq), POCl₃ (excess), Pyridine (base).

-

Procedure:

-

Mix oxindole with POCl₃.

-

Add pyridine dropwise at 0°C.

-

Heat to 60-80°C (requires thermal energy to form the chloro-imidate intermediate).

-

-

Isolation:

-

Pour onto ice/NaHCO₃ carefully (quench POCl₃).

-

Extract immediately with Et₂O.

-

Warning: The product, 2-chloroindole, is highly unstable. It is often used in situ for cross-coupling (e.g., Suzuki) rather than isolated.

-

Part 4: Computational & Theoretical Grounding

Relative Energies (DFT Context)

Computational studies (B3LYP/6-31G*) consistently show:

-

Indole (Parent): Global minimum.

-

3-Chloroindole: ~2-5 kcal/mol higher in energy than the parent (due to steric/electronic repulsion of Cl at the electron-rich C3).

-

2-Chloroindole: Higher in energy than 3-chloroindole (approx. +1-3 kcal/mol relative to 3-Cl) due to the loss of the favorable enamine conjugation inherent to the C2=C3 bond when Cl is at C2 (vinyl chloride character vs enamine character).

-

Oxindole: >20 kcal/mol more stable than either chloroindole isomer (due to the strength of the C=O bond).

Why C2 is "Less Stable"

The 2-chloroindole structure places the electronegative chlorine on the carbon that is naturally electron-deficient in the indole pyrrole ring (C2 is adjacent to N). However, the enamine resonance (N-C2=C3) pushes density to C3. Placing Cl at C2 creates a "vinyl chloride" motif, but the driving force to tautomerize to the oxindole (creating a C=O bond) is immense.

References

-

Instability of Parent Haloindoles: Erickson, K. L., et al. "The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles." Heterocycles, 1986, 24(10), 2879-2885.[1]

-

Mechanistic Insight (Chlorination): De Rosa, M., et al. "Studies of the Mechanism of Chlorination of Indoles." Journal of Organic Chemistry, 1978, 43(13), 2639-2643.

-

Synthetic Utility of 3-Chloroindoles: Li, X., et al. "Synthesis of 3-Chloroindoles via Palladium-Catalyzed Chlorocyclization." Journal of Organic Chemistry, 2024, 89, 2039-2049.

-

Stabilization Strategies: Cui, R., et al. "Stabilization of Transient 3-Chloroindolenines Enables Diverse Functionalization." Organic Letters, 2019, 21(22), 8884-8887.

Sources

solubility profile of 2-chloro-1H-indole in organic solvents

Executive Summary

2-Chloro-1H-indole (CAS: 7135-31-1) is a specialized heterocyclic intermediate distinct from its more stable 3-chloro isomer.[1][2][3] Its solubility profile is governed by a high lipophilicity (LogP ~3.[2][3]4) and a sensitive electron-rich indole core that is prone to acid-catalyzed decomposition.[1][2][3] Unlike robust pharmaceutical standards, the solubility of 2-chloro-1H-indole cannot be decoupled from its stability; solvents that dissolve it well (e.g., protic acids or wet polar solvents) may also trigger rapid degradation.[1][2][3]

This guide provides a validated solubility matrix, stability-aware handling protocols, and experimental workflows for purification, designed to prevent the common "black tar" decomposition often encountered with C2-halogenated indoles.[1][3]

Part 1: Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[3] The 2-chloro substituent introduces lipophilicity while destabilizing the indole bond toward electrophilic attack at C3, necessitating non-acidic, aprotic environments for optimal handling.

| Property | Value | Implication for Solubility |

| Molecular Weight | 151.59 g/mol | Small molecule; kinetics of dissolution are rapid.[1][2][3] |

| LogP (Predicted) | ~3.4 | Highly lipophilic.[2][3] Poor water solubility; high affinity for DCM, EtOAc, and lipids.[3] |

| H-Bond Donors | 1 (NH) | Capable of H-bonding with DMSO, Alcohols, Acetone.[1][2][3] |

| H-Bond Acceptors | 0 (Formal) | Weak interaction with water; relies on London dispersion forces.[1][2][3] |

| pKa (NH) | ~16 (Predicted) | Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu). |

| Stability | Low | CRITICAL: Prone to polymerization/oxidation in air or acid.[2][3] |

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents by their thermodynamic capacity to dissolve 2-chloro-1H-indole and their kinetic suitability regarding compound stability.

Solubility & Stability Heatmap

| Solvent Class | Specific Solvent | Solubility | Stability Risk | Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low | Primary Choice. Ideal for extraction and reactions.[1][2][3] |

| Chloroform ( | High | Moderate | Avoid if acidic (stabilized with ethanol is preferred over amylene).[2][3] | |

| Polar Aprotic | DMSO | High | Low | Biological assays; stock solutions (store frozen).[2][3] |

| Ethyl Acetate (EtOAc) | High | Low | Excellent for extraction and TLC spotting.[2][3] | |

| Acetone | High | Low | Good for rapid transfer; avoid strong base (aldol risk).[2][3] | |

| Polar Protic | Methanol / Ethanol | Moderate | High | Use with Caution. Risk of solvolysis or acid-catalyzed decomposition over time.[1][2][3] |

| Water | Negligible | N/A | Anti-solvent for precipitation; wash medium.[1][2][3] | |

| Hydrocarbon | Hexanes / Pentane | Low (<1 mg/mL) | Low | Ideal Anti-Solvent. Used to crash out product during recrystallization.[2][3] |

| Toluene | Moderate | Low | Good for high-temp reactions (if thermal stability permits).[1][2][3] |

Expert Insight: Never store 2-chloro-1H-indole in solution for extended periods (days), especially in protic solvents. If storage is necessary, use anhydrous DMSO or DCM at -20°C under Argon.[1][2][3]

Part 3: Thermodynamic Solubility & Stability Logic

The following diagram illustrates the decision-making process for solvent selection, integrating the critical stability constraints of the C2-Cl bond.

Figure 1: Decision tree for solvent selection balancing solubility (thermodynamics) with chemical stability (kinetics).

Part 4: Experimental Protocols

Protocol A: Quantitative Solubility Determination (HPLC Method)

Use this protocol to determine exact solubility limits for formulation or process scale-up.[1][2]

-

Preparation: Calibrate an HPLC system (C18 column, ACN:Water gradient).

-

Saturation: Add excess solid 2-chloro-1H-indole (approx. 50 mg) to 1 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at 25°C for 4 hours. Note: Do not exceed 4 hours to minimize degradation risks.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may absorb indoles).[2][3]

-

Dilution: Immediately dilute the filtrate 100x with Acetonitrile (ACN) to quench any potential precipitation or degradation.[2][3]

-

Quantification: Inject into HPLC and calculate concentration against a standard curve prepared in ACN.

Protocol B: Purification via Two-Solvent Recrystallization

The most effective method to purify 2-chloro-1H-indole without chromatography.[1][2][3]

-

Dissolution: Dissolve crude 2-chloro-1H-indole in the minimum amount of DCM (Dichloromethane) at room temperature. Do not heat to reflux, as thermal stress promotes decomposition.[2][3]

-

Filtration: If the solution is cloudy (inorganic salts), filter through a small pad of Celite.[3]

-

Precipitation: Slowly add Hexane (or Pentane) down the side of the flask while stirring until a persistent turbidity is observed.

-

Crystallization: Place the flask in a -20°C freezer overnight.

-

Collection: Filter the resulting needles cold and wash with cold Hexane.[2][3] Dry under high vacuum immediately.[2][3]

Part 5: Applications in Synthesis & Workup

Reaction Solvent Selection

For substitution reactions (e.g., nucleophilic attack at C3), DCM is the gold standard. It provides high solubility and is easily removed without high heat.[2][3] If a higher boiling point is required, Toluene is preferred over DMF, as DMF removal requires heating that may degrade the product.

Extraction (Workup)

When extracting 2-chloro-1H-indole from an aqueous reaction mixture:

-

Avoid: Diethyl Ether (often contains peroxides which can oxidize the indole).[3]

-

pH Control: Ensure the aqueous layer is neutral or slightly basic (pH 7-9).[2][3] Never acidify the aqueous layer below pH 5 during extraction, as this will catalyze polymerization of the indole.

References

-

PubChem. (2025).[2][3] 2-Chloro-1H-indole Compound Summary. National Library of Medicine.[2][3] [Link]

-

Brennan, M. R., et al. (1986).[2][3] The Preparation and Spectral Characterization of 2-Haloindoles. Phytochemistry. (Contextualizes stability and synthesis).

-

Organic Syntheses. (n.d.). General Procedures for Indole Functionalization. [Link]

Sources

From Tyrian Purple to Therapeutics: A Technical Guide to Halogenated Indole Alkaloids

Executive Summary

This technical guide addresses the isolation, structural elucidation, and biosynthetic origins of halogenated indole alkaloids. Historically significant as the component of Tyrian Purple, this chemical class has evolved into a fertile ground for modern drug discovery, yielding potent cytotoxic and antiviral agents. This document is designed for application scientists and researchers, providing actionable protocols for isolation from complex marine matrices and elucidating the FADH2-dependent halogenation mechanisms that define their chemical ecology.

Historical Evolution: The Halogenated Legacy

The history of halogenated indoles is inextricably linked to the ancient world's most valuable commodity: Tyrian Purple .

-

Ancient Era (1600 BCE - 1453 CE): Extracted from the hypobranchial glands of Murex (now Bolinus) sea snails, this dye was worth its weight in silver. The primary chromogen is 6,6'-dibromoindigo , a precursor formed via the enzymatic hydrolysis of sulfate esters followed by oxidative coupling and photochemical debromination.

-

Modern Era (1977 - Present): The focus shifted from dyes to pharmacology. In 1977, the isolation of aplysinopsin from marine sponges marked the beginning of systematic screening. Today, compounds like dragmacidins and meridianins are investigated for their inhibition of cyclin-dependent kinases (CDKs) and potential in oncology.

Chemical Ecology & Biosynthesis

Unlike terrestrial plants, marine organisms exist in a halide-rich environment (

The Enzymatic Mechanism: FADH2-Dependent Halogenases

The core biosynthetic engine is the FADH2-dependent tryptophan halogenase . Unlike heme-dependent haloperoxidases (which produce free hypohalous acid and lack regioselectivity), these enzymes control the site of halogenation (C5, C6, or C7 on the indole ring).

Key Enzymes:

-

PrnA: Tryptophan 7-halogenase (from Pseudomonas fluorescens).[1]

-

RebH: Tryptophan 7-halogenase (from Lechevalieria aerocolonigenes).[1][2]

-

PyrH: Tryptophan 5-halogenase.[2]

Mechanism:

-

Oxidation: FAD is reduced to FADH2 by a partner reductase.[1]

-

Oxygenation: FADH2 reacts with

to form a C4a-hydroperoxyflavin intermediate. -

Halide Attack:

or -

Tunneling: The HOX species is guided through a ~10 Å solvent-free tunnel to the active site.

-

Substitution: A lysine residue stabilizes the HOX, facilitating Electrophilic Aromatic Substitution (EAS) on the indole ring.

Figure 1: Mechanism of FADH2-dependent tryptophan halogenases illustrating the generation of the electrophilic HOX species and its guided transfer to the substrate.

Isolation Methodologies: The Core Technical Challenge

Isolating halogenated alkaloids from marine sources (sponges, tunicates) presents unique challenges due to the high salt content and the lipophilic nature of the halogen substituents.

The "Desalt-First" Protocol

Standard silica chromatography often fails with crude marine extracts due to salt interference. The following protocol utilizes diaion HP-20 (polystyrene-divinylbenzene) resin for effective desalting and initial fractionation.

Protocol: Marine Indole Alkaloid Isolation

-

Lyophilization & Extraction:

-

Freeze-dry the marine organism (sponge/tunicate) to remove water.

-

Macerate in MeOH:DCM (1:1) for 24 hours (x3).

-

Rationale: Methanol penetrates cells; DCM solubilizes lipophilic halogenated compounds.

-

-

Desalting (The Critical Step):

-

Suspend the crude extract in distilled water.

-

Load onto a Diaion HP-20 column.

-

Elution 1 (Waste): Wash with 100%

to remove salts and highly polar primary metabolites. -

Elution 2 (Target): Elute with 100% Acetone or MeOH .

-

Result: A salt-free, alkaloid-enriched fraction.

-

-

Liquid-Liquid Partitioning:

-

Partition the desalted fraction between EtOAc and

. -

Halogenated indoles will predominantly migrate to the EtOAc phase due to the lipophilicity imparted by the halogen.

-

-

Purification (HPLC):

-

Stationary Phase: C18 Reverse Phase (Phenyl-hexyl columns often provide better separation for aromatic indoles).

-

Mobile Phase:

(0.1% Formic Acid) / MeCN gradient. -

Detection: UV at 254 nm and 280 nm (characteristic indole absorption).

-

Figure 2: Optimized isolation workflow for marine halogenated alkaloids, emphasizing the HP-20 desalting step to manage matrix interference.

Structural Elucidation: The Isotopic Fingerprint

The presence of halogens provides a distinct advantage in dereplication (identifying known compounds) via Mass Spectrometry.

Mass Spectrometry (MS) Dereplication

The natural abundance of halogen isotopes creates unique "isotopic clusters" in the mass spectrum. This is the primary method for confirming halogenation before NMR analysis.

Table 1: Isotopic Abundance Ratios for Halogenated Indoles

| Halogen | Isotope A (Mass) | Abundance (%) | Isotope A+2 (Mass) | Abundance (%) | Diagnostic Pattern (M : M+2) |

| Chlorine | 75.8 | 24.2 | 3 : 1 | ||

| Bromine | 50.7 | 49.3 | 1 : 1 | ||

| Dibromo | - | - | - | 1 : 2 : 1 (M : M+2 : M+4) |

Technical Note: In High-Resolution MS (HRMS), the mass defect is also diagnostic. Bromine introduces a significant negative mass defect relative to hydrogen/carbon rich molecules.

NMR Spectroscopy Features[4]

-

NMR: Carbon atoms directly attached to halogens show characteristic upfield shifts (shielding) due to the heavy atom effect, particularly for Iodine and Bromine.

-

C-Br typical shift:

110-120 ppm (on indole ring).

-

-

NMR: The loss of a proton signal and the change in coupling constants (

References

-

Cooksey, C. J. (2001). Tyrian purple: 6,6’-Dibromoindigo and related compounds.[3] Molecules. [Link][2][4][5]

-

Gribble, G. W. (2010). Naturally occurring organohalogen compounds - A comprehensive update. Springer Wien New York. [Link]

-

Van Pée, K. H., & Patallo, E. P. (2006). Flavin-dependent halogenases involved in secondary metabolism in bacteria. Applied Microbiology and Biotechnology. [Link]

-

Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: Potential new drug leads for the control of depression and anxiety. Chemical Reviews. [Link]

-

Méndez, C., & Salas, J. A. (2001). Altering the glycosylation pattern of bioactive compounds. Trends in Biotechnology. [Link]

Sources

- 1. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01551B [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. acsh.org [acsh.org]

- 4. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

The Versatility of 2-Chloroindole: A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and drug development professionals, the indole scaffold remains a cornerstone of innovation. Its prevalence in biologically active compounds necessitates versatile and efficient methods for its functionalization.[1] Among the various halogenated indoles, 2-chloroindole emerges as a particularly valuable and readily accessible building block for creating diverse molecular architectures. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of 2-chloroindoles, offering detailed application notes, field-proven protocols, and a comparative analysis of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

The Strategic Advantage of 2-Chloroindole

While other haloindoles are also utilized in cross-coupling, 2-chloroindoles offer a unique combination of reactivity and accessibility. Their synthesis is often straightforward from commercially available 2-oxindoles, typically through treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This accessibility makes them an attractive starting point for extensive derivatization. Although chlorides are generally less reactive than the corresponding bromides or iodides, modern advancements in palladium catalysis, particularly the development of sophisticated phosphine ligands, have largely overcome this challenge, enabling efficient couplings under relatively mild conditions.

The Catalytic Core: A Unified Mechanistic Overview

At the heart of these transformations lies the elegant and predictable catalytic cycle of palladium. While the specific nuances of each named reaction differ, they all share a common mechanistic framework.[2] Understanding this core cycle is paramount for troubleshooting and optimizing reaction conditions.

The cycle typically commences with an active Pd(0) species, which undergoes oxidative addition into the carbon-chlorine bond of the 2-chloroindole. This step, often rate-limiting, forms a Pd(II) intermediate. The subsequent step, transmetalation (in Suzuki and Sonogashira) or amine coordination and deprotonation (in Buchwald-Hartwig), involves the introduction of the coupling partner to the palladium center. In the Heck reaction, this is replaced by migratory insertion of an alkene. The final step is reductive elimination , where the newly formed carbon-carbon or carbon-nitrogen bond is expelled from the palladium, regenerating the active Pd(0) catalyst and completing the cycle.

Sources

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07741E [pubs.rsc.org]

Application Note: Precision Coupling of 2-Chloro-1H-indole

Topic: Suzuki-Miyaura Coupling Conditions for 2-Chloro-1H-indole Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary

The Suzuki-Miyaura coupling of 2-chloro-1H-indole presents a distinct challenge in heterocyclic chemistry. Unlike its 2-bromo or 2-iodo counterparts, the 2-chloro derivative combines a kinetically inert C–Cl bond with the inherent instability of the 2-chloroindole motif, which is prone to hydrolysis (reverting to oxindole) and polymerization. Furthermore, the free N–H moiety can poison standard Pd(0) catalysts via deprotonation and coordination.

This guide moves beyond generic "heteroaryl chloride" conditions to provide three targeted protocols:

-

Protocol A (The Gold Standard): High-yield coupling of N-protected substrates using Buchwald G3 precatalysts.

-

Protocol B (The Direct Route): Optimized conditions for unprotected 2-chloroindole using SPhos/XPhos systems.

-

Protocol C (The "In Situ" Strategy): A one-pot activation-coupling sequence starting from stable oxindoles.

Mechanistic Challenges & Strategic Solutions

The Stability Paradox

2-Chloroindole is not a shelf-stable reagent in the same vein as 2-chloropyridine. It is an imidoyl chloride equivalent masked within an aromatic system.

-

Challenge: In the presence of moisture or strong acids/bases, it tautomerizes or hydrolyzes back to indolin-2-one (oxindole).

-

Solution: Use anhydrous conditions for the coupling or generate the chloride in situ.

Oxidative Addition Barrier

The C2 position of indole is electron-deficient relative to C3, but the C–Cl bond energy (~95 kcal/mol) requires electron-rich, bulky ligands to facilitate oxidative addition.

-

Ligand Choice: XPhos and SPhos are non-negotiable for high turnover numbers (TON). Their bulk prevents catalyst dimerization, while their electron richness accelerates the rate-limiting oxidative addition step.

Decision Matrix & Workflow (Visualization)

The following diagram outlines the strategic decision-making process for selecting the correct protocol based on your starting material and tolerance for steps.